molecular formula C8H7N3O3S B3060853 5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid CAS No. 915920-97-7

5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid

Cat. No.: B3060853
CAS No.: 915920-97-7
M. Wt: 225.23 g/mol
InChI Key: GNWPFJRHXNYZJV-UHFFFAOYSA-N
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Description

5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid is a heterocyclic compound featuring a furan ring linked to a 1,2,4-triazole moiety via a methylthio (-SCH2-) bridge. The furan ring contributes to its planar aromatic structure, while the triazole group introduces hydrogen-bonding capabilities and metabolic stability, common in pharmacologically active molecules.

Properties

IUPAC Name

5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c12-7(13)6-2-1-5(14-6)3-15-8-9-4-10-11-8/h1-2,4H,3H2,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWPFJRHXNYZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CSC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588416
Record name 5-{[(1H-1,2,4-Triazol-5-yl)sulfanyl]methyl}furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-97-7
Record name 5-[(1H-1,2,4-Triazol-5-ylthio)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-{[(1H-1,2,4-Triazol-5-yl)sulfanyl]methyl}furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microbial Oxidation of Furfural Derivatives

Whole-cell biocatalysis using Nocardia corallina B-276 efficiently oxidizes 2-furfuryl alcohol or 2-furanaldehyde to 2-furoic acid with conversions exceeding 98% under optimized conditions. This method employs resting cells in phosphate buffer (pH 7.0) with a substrate-to-cell ratio of 1:3.5 (w/w), achieving high yields without aromatic ring degradation. For 5-substituted derivatives, pre-functionalized substrates (e.g., 5-methylfurfural) could be oxidized similarly, though direct literature evidence for 5-methyl-2-furoic acid synthesis remains limited.

Chemical Functionalization of 2-Furoic Acid

Classical synthesis often begins with esterification to protect the carboxylic acid group. For example, methyl 2-furoate undergoes electrophilic substitution at the 5-position using bromine or chloromethylation agents. Radical bromination of 5-methyl-2-furoic acid with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride generates 5-(bromomethyl)-2-furoic acid, a critical intermediate for nucleophilic substitution.

Synthesis of 3-Mercapto-1,2,4-Triazole

The 1,2,4-triazole-thiol component is synthesized via cyclization of thiosemicarbazides. Phenylacetic hydrazide or furan-2-carboxylic acid hydrazide reacts with alkyl/aryl isothiocyanates to form 1,4-disubstituted thiosemicarbazides, which cyclize under acidic conditions (e.g., NaOH/EtOH reflux) to yield 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. For instance:
$$
\text{ArCONHNH}_2 + \text{RNCS} \rightarrow \text{ArCONHNHCSNHR} \xrightarrow{\text{cyclization}} \text{4-Amino-5-Ar-4H-1,2,4-triazole-3-thiol}
$$
Deamination via nitrous acid treatment produces 3-mercapto-1,2,4-triazole, though this step may require careful pH control to avoid disulfide formation.

Conjugation of 2-Furoic Acid and 1,2,4-Triazole-Thiol

The final step involves nucleophilic substitution between 5-(bromomethyl)-2-furoic acid and 3-mercapto-1,2,4-triazole.

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates solubility of both intermediates.
  • Base : Potassium carbonate (K$$2$$CO$$3$$) or triethylamine (Et$$_3$$N) deprotonates the thiol to enhance nucleophilicity.
  • Temperature : 60–80°C for 12–24 hours ensures complete substitution.

The general reaction proceeds as:
$$
\text{5-(BrCH}_2\text{)-2-Furoic Acid} + \text{3-SH-1,2,4-Triazole} \xrightarrow{\text{base}} \text{5-[(Triazol-3-ylthio)methyl]-2-Furoic Acid} + \text{HBr}
$$

Purification and Characterization

Crude product is acidified (pH 1–2) with HCl, extracted into ethyl acetate, and purified via recrystallization (ethanol/water). Structural confirmation employs:

  • NMR : $$ ^1\text{H} $$ NMR (DMSO-d$$_6$$): δ 7.65 (dd, J = 0.87 Hz, 1H, furan H-3), 7.34 (dd, J = 3.6 Hz, 1H, furan H-4), 6.57 (dd, J = 1.75 Hz, 1H, furan H-5), 4.32 (s, 2H, SCH$$_2$$), 8.12 (s, 1H, triazole H-5).
  • IR : Peaks at 2925 cm$$^{-1}$$ (C-H stretch), 1685 cm$$^{-1}$$ (C=O), 1472 cm$$^{-1}$$ (aromatic C=C).

Alternative Methodologies

Mitsunobu Reaction

While less common, the Mitsunobu reaction could theoretically couple 5-hydroxymethyl-2-furoic acid with 3-mercapto-1,2,4-triazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, this method is hindered by the acidity of the furoic acid carboxyl group, necessitating protection as an ester.

Enzymatic Thioetherification

Recent advances in enzyme-mediated C–S bond formation (e.g., using cysteine lyases) offer potential for greener synthesis, though no direct applications to this compound are documented.

Challenges and Optimization

  • Carboxylic Acid Reactivity : Protection (e.g., methyl ester) prevents side reactions during bromination or substitution.
  • Thiol Oxidation : Reactions require inert atmospheres (N$$_2$$/Ar) to suppress disulfide formation.
  • Regioselectivity : Ensuring substitution exclusively at the 5-position of the furan ring demands careful control of electrophilic agents and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the furan or triazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced furan or triazole derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid largely depends on its interaction with biological targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. For example, it can inhibit the activity of tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Pharmacological Profiles

Compound Name Structural Variation Pharmacological Activity LogP (Predicted) Solubility (Predicted)
5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid Base structure with unsubstituted triazole Antimicrobial, antioxidant (inferred) ~1.2 Moderate in polar solvents
5-[[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-2-furoic acid Methyl substituent at triazole N4 Enhanced lipophilicity; potential improved CNS penetration ~1.8 Low in water, higher in DMSO
5-[(5-Chlorothiophen-2-yl)sulfonylmethyl]furan-2-carboxylic acid Chlorothiophene sulfonyl group Stronger antimicrobial activity (electron-withdrawing Cl) ~0.5 High in polar solvents due to sulfonyl
5-{[(5-Fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine Benzothiazole substituent Anticancer/anti-inflammatory (bulky aromatic interaction) ~2.5 Low solubility; requires co-solvents

Structural and Functional Analysis

  • Core Structure : The parent compound’s furan-triazole scaffold enables π-π stacking and hydrogen bonding, critical for target binding. The unsubstituted triazole allows flexibility in interacting with enzymes like cytochrome P450 or microbial proteins .
  • This modification may improve bioavailability in antimicrobial applications .
  • Chlorothiophene Sulfonyl Derivative : Replacing the triazole’s thioether with a sulfonyl group introduces polarity, improving solubility in polar solvents. The chlorine atom’s electron-withdrawing effect likely enhances antimicrobial potency by destabilizing bacterial membranes .
  • Benzothiazole Hybrid : The benzothiazole moiety introduces steric bulk and aromaticity, favoring interactions with hydrophobic enzyme pockets (e.g., COX-2 in inflammation). However, its high logP (~2.5) limits solubility, necessitating formulation adjustments .

Pharmacological Activity Trends

  • Antimicrobial Activity : Triazole-thioether derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi, as demonstrated in chloroform extracts of Artemisia scopaeformis . The chlorothiophene sulfonyl analog shows enhanced efficacy due to Cl’s electronegativity, disrupting microbial cell walls.
  • Antioxidant Capacity : The parent compound’s sulfur bridge may scavenge free radicals, similar to triazole-containing antioxidants in plant extracts .
  • Anti-Inflammatory Potential: Benzothiazole analogs inhibit pro-inflammatory cytokines (e.g., TNF-α) via NF-κB pathway modulation, though direct evidence for the parent compound is lacking .

Physicochemical Properties

  • LogP and Bioavailability : Methyl and benzothiazole substituents increase logP, favoring membrane permeability but complicating aqueous formulation. Sulfonyl groups balance this with higher polarity.
  • Solubility: The parent compound’s moderate solubility in polar solvents (e.g., methanol) aligns with furan’s polarity, while sulfonyl derivatives excel in aqueous media .

Biological Activity

5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid (CAS Number: 915920-97-7) is a compound that integrates the triazole and furoic acid moieties, known for their diverse biological activities. The triazole ring is particularly noted for its pharmacological potential, including antibacterial, antiviral, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₇N₃O₃S
  • IUPAC Name : this compound
  • Molecular Weight : 215.22 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

  • Antibacterial Properties : Research indicates that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 0.25–2 μg/mL .
    CompoundMIC (μg/mL)Target Bacteria
    Compound A0.25–1MRSA
    Compound B0.046–3.11E. coli
    Compound C0.125–8S. aureus
  • Antifungal Activity : The compound's structure suggests potential antifungal activity owing to the presence of the triazole ring, which is a common feature in many antifungal agents .

Anticancer Activity

Studies have shown that derivatives containing the triazole moiety can exhibit anticancer properties. For instance, certain triazole-thione compounds have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
Compound DHCT-116 (Colon)6.2
Compound ET47D (Breast)27.3
Compound FMCF7 (Breast)43.4

These findings highlight the potential of triazole derivatives in cancer therapy, particularly against colon and breast cancer cells .

The biological mechanisms underlying the activity of this compound are thought to involve:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors affecting metabolic pathways in pathogens or cancer cells.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated a series of triazole derivatives for their antibacterial activity against both drug-sensitive and drug-resistant strains. The results showed that certain modifications to the triazole ring significantly enhanced antibacterial potency .
  • Anticancer Screening : Another investigation focused on the anticancer effects of triazole derivatives against human breast cancer cell lines. The study found that specific substitutions on the triazole ring dramatically increased cytotoxicity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reflux reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, similar triazole derivatives are synthesized by refluxing 2-aminothiazol-4(5H)-one with formyl-indole derivatives in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid to isolate high-purity crystals . For thioether linkages, ethanol and aqueous KOH can facilitate nucleophilic substitution reactions, as demonstrated in the synthesis of sulfonyl-acetamide derivatives . Purity optimization requires washing with solvents (e.g., ethanol, diethyl ether) and iterative recrystallization.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the triazole and furoic acid moieties. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) verifies molecular weight. For example, SMILES strings and molecular formulas from related compounds (e.g., C₁₈H₁₂ClN₃O₂S₂) highlight the need for precise MS calibration . Structural analogs also emphasize the use of IR spectroscopy to confirm sulfur-containing functional groups .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow protocols similar to those for triazole-thioether derivatives, where mass balance analysis (main compound + degradation products) is monitored via HPLC. For instance, under accelerated degradation conditions (e.g., 40°C/75% RH), mass balance remained 100% in related compounds, indicating no irreversible decomposition . Buffered solutions (pH 1–13) and thermal gravimetric analysis (TGA) can further assess hydrolytic and thermal stability.

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodological Answer : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) are recommended. Triazole derivatives with sulfur linkages have shown MIC values <10 µg/mL in similar studies . Include positive controls (e.g., fluconazole) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) to establish selectivity indices.

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution in the triazole ring, which influences binding to microbial targets (e.g., fungal CYP51). Molecular docking (using AutoDock Vina) into enzyme active sites (e.g., C. albicans lanosterol 14α-demethylase) identifies critical interactions. For example, sulfur atoms in thioether bonds enhance hydrophobic interactions, as seen in structurally related antifungals .

Q. What experimental designs are robust for studying its environmental fate and ecotoxicology?

  • Methodological Answer : Follow longitudinal frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic degradation and bioaccumulation. Use OECD 308/309 guidelines to simulate soil/water systems, and quantify metabolites via LC-MS/MS. Advanced studies should include microcosm experiments to assess impacts on microbial communities and aquatic invertebrates (e.g., Daphnia magna) .

Q. How do structural modifications (e.g., substituents on the triazole ring) affect its pharmacokinetic profile?

  • Methodological Answer : Introduce substituents (e.g., methyl, phenyl) via microwave-assisted synthesis to reduce reaction times. Compare logP (octanol-water partition coefficient) and plasma protein binding (%PPB) using HPLC-derived retention times and equilibrium dialysis. For instance, 4-phenyl-substituted triazoles showed improved bioavailability in murine models compared to unsubstituted analogs .

Q. What statistical models are appropriate for analyzing contradictory data in stability studies?

  • Methodological Answer : Apply split-plot factorial designs (e.g., randomized blocks with subplots for variables like pH and temperature) to isolate confounding factors. Use ANOVA with Tukey’s post hoc test to resolve discrepancies, as demonstrated in studies on trellis systems and rootstock impacts . Bayesian hierarchical models can further account for variability in degradation kinetics.

Q. Which degradation pathways dominate under oxidative stress, and how can they be mitigated?

  • Methodological Answer : Oxidative degradation (e.g., via H₂O₂ exposure) likely targets the thioether bond, forming sulfoxide/sulfone derivatives. LC-HRMS identifies these products, as shown in triazole-thioacetic acid degradation studies . Stabilization strategies include adding antioxidants (e.g., BHT) or encapsulating the compound in cyclodextrin complexes to shield reactive sites.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid
Reactant of Route 2
5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid

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